Ethyl 4-chloroquinoline-2-carboxylate

Vue d'ensemble

Description

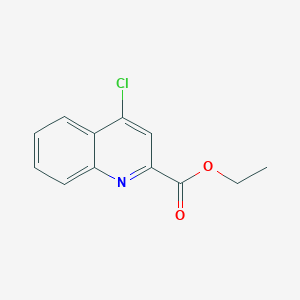

Ethyl 4-chloroquinoline-2-carboxylate is a chemical compound with the CAS Number: 18436-69-6 . It has a molecular weight of 235.67 and its IUPAC name is ethyl 4-chloro-2-quinolinecarboxylate .

Synthesis Analysis

The synthesis of Ethyl 4-chloroquinoline-2-carboxylate involves the use of quinoline-4-carboxylic acid derivatives, which are produced by a simple one-pot synthesis of Pfitzinger reaction of isatin with Arylketones . These intermediates are then esterified with ethanol in the presence of concentrated sulfuric acid to get the expected ethyl-6-chloro-2-(furan-2-yl)quinoline-4-carboxylates .

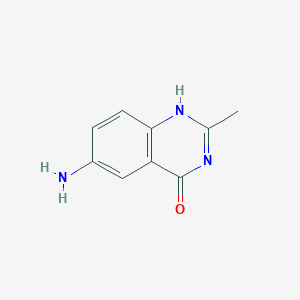

Molecular Structure Analysis

The InChI Code of Ethyl 4-chloroquinoline-2-carboxylate is 1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

Ethyl 4-chloroquinoline-2-carboxylate is a solid substance . It has a molecular weight of 235.67 and a density of 1.286g/cm3 . The boiling point is 357.5ºC at 760mmHg .

Applications De Recherche Scientifique

Antibacterial Agents

Quinoline-3-carboxylates, which are structurally similar to Ethyl 4-chloroquinoline-2-carboxylate, have been studied as potential antibacterial agents . They have shown moderate activity against bacteria such as Bacillus subtilis and Vibrio cholera .

Antimalarial Properties

Quinoline-based compounds are known for their antimalarial properties . Although specific studies on Ethyl 4-chloroquinoline-2-carboxylate are not available, it’s plausible that it may also exhibit similar properties due to its structural similarity.

Anti-asthmatic and Antihypertensive Effects

Quinoline derivatives have been found to exhibit anti-asthmatic and antihypertensive effects . Ethyl 4-chloroquinoline-2-carboxylate, being a quinoline derivative, might also possess these properties.

Anti-inflammatory Activity

Quinoline compounds have been associated with anti-inflammatory activity . It’s possible that Ethyl 4-chloroquinoline-2-carboxylate could also have similar effects.

Immunosuppressive Activity

Some quinoline compounds have shown immunosuppressive activity . Ethyl 4-chloroquinoline-2-carboxylate might also have potential in this area.

Anticancer Properties

Quinoline derivatives have been studied for their anticancer properties . Ethyl 4-chloroquinoline-2-carboxylate, due to its structural similarity, might also be useful in cancer research.

Safety and Hazards

The safety information for Ethyl 4-chloroquinoline-2-carboxylate includes several hazard statements: H302-H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

It is believed to interact with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-chloroquinoline-2-carboxylate are not well-documented. These properties play a crucial role in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound .

Result of Action

Given the complexity of the compound and its potential range of targets, it is likely that its effects are multifaceted and context-dependent .

Propriétés

IUPAC Name |

ethyl 4-chloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWYXUDTZJAGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296524 | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloroquinoline-2-carboxylate | |

CAS RN |

18436-69-6 | |

| Record name | 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109750 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18436-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)

![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)

![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)